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molecular formula C9H7ClN2O B1428665 2-Chloro-6-methoxyquinazoline CAS No. 850424-11-2

2-Chloro-6-methoxyquinazoline

Cat. No. B1428665
M. Wt: 194.62 g/mol
InChI Key: NKHDIWOWDNCSLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09012646B2

Procedure details

To a solution of 2,4-dichloro-6-methoxyquinazoline (400 mg, 1.75 mmol) in CH2Cl2 (10 mL) was added brine (10 mL) containing 9% NH3.H2O. Then zinc powder (336 mg, 5.25 mmol) was added and the mixture was refluxed for 2 hours. The mixture was diluted with CH2Cl2 (50 mL) and filtered off, the filtrate was neutralized by 2M HCl to pH 7. The aqueous layer extracted with CH2Cl2 (20 mL×2), the combined organic layer washed with brine (30 mL), dried over Na2SO4, filtered and concentrated to give the crude product, which was purified by silica gel column (PE/EtOAc=5/1) to give Intermediate 8 (232 mg, yield 68%). 1H NMR (CDCl3 300 MHz): δ 9.20 (s, 1H), 7.90 (d, J=9.3 Hz, 1H), 7.40 (dd, J=9.3, 2.7 Hz, 1H), 7.15 (d, J=3.0 Hz, 1H), 3.95 (s, 3H).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
336 mg
Type
catalyst
Reaction Step Four
Yield
68%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:11]=[C:10](Cl)[C:9]2[C:4](=[CH:5][CH:6]=[C:7]([O:13][CH3:14])[CH:8]=2)[N:3]=1.N.O>C(Cl)Cl.[Cl-].[Na+].O.[Zn]>[Cl:1][C:2]1[N:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([O:13][CH3:14])[CH:8]=2)[N:3]=1 |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
ClC1=NC2=CC=C(C=C2C(=N1)Cl)OC
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Name
brine
Quantity
10 mL
Type
solvent
Smiles
[Cl-].[Na+].O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N.O
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
336 mg
Type
catalyst
Smiles
[Zn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered off
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer extracted with CH2Cl2 (20 mL×2)
WASH
Type
WASH
Details
the combined organic layer washed with brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give the crude product, which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column (PE/EtOAc=5/1)

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC2=CC=C(C=C2C=N1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 232 mg
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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